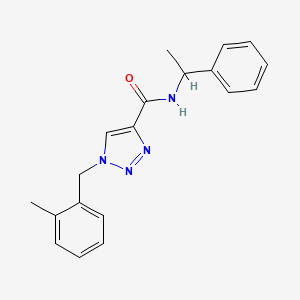![molecular formula C21H22ClN3O B6011589 N-[1-(4-chlorobenzyl)-3-piperidinyl]-1H-indole-5-carboxamide](/img/structure/B6011589.png)
N-[1-(4-chlorobenzyl)-3-piperidinyl]-1H-indole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-chlorobenzyl)-3-piperidinyl]-1H-indole-5-carboxamide, also known as AB-CHMINACA, is a synthetic cannabinoid that has gained popularity as a recreational drug. This compound belongs to the indazole family of synthetic cannabinoids and is structurally similar to other compounds such as JWH-018 and AM-2201. AB-CHMINACA is known to have a high affinity for the cannabinoid receptors in the brain, making it a potent psychoactive substance.
Mecanismo De Acción
N-[1-(4-chlorobenzyl)-3-piperidinyl]-1H-indole-5-carboxamide acts as a potent agonist of the CB1 and CB2 receptors, which are found in the brain and throughout the body. These receptors are responsible for the psychoactive effects of cannabinoids, including the feeling of euphoria and relaxation. When this compound binds to these receptors, it activates a cascade of signaling pathways that ultimately lead to the psychoactive effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other synthetic cannabinoids. These effects include increased heart rate, blood pressure, and body temperature, as well as altered perception, mood, and behavior. This compound has also been shown to have neurotoxic effects in animal studies, which may be related to its high affinity for the CB1 receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(4-chlorobenzyl)-3-piperidinyl]-1H-indole-5-carboxamide is a useful tool for investigating the effects of synthetic cannabinoids on the brain and behavior. Its high affinity for the CB1 and CB2 receptors makes it a potent agonist that can be used to study the signaling pathways involved in the psychoactive effects of cannabinoids. However, the use of this compound in laboratory experiments is limited by its potential neurotoxicity and the need for specialized expertise in organic chemistry.
Direcciones Futuras
There are several future directions for research on N-[1-(4-chlorobenzyl)-3-piperidinyl]-1H-indole-5-carboxamide and other synthetic cannabinoids. One area of interest is the development of new compounds that have a lower risk of neurotoxicity and other adverse effects. Another area of research is the investigation of the long-term effects of synthetic cannabinoids on the brain and behavior, particularly with regard to addiction and withdrawal. Finally, there is a need for more research on the effects of synthetic cannabinoids on different populations, including adolescents and individuals with pre-existing mental health conditions.
Métodos De Síntesis
The synthesis of N-[1-(4-chlorobenzyl)-3-piperidinyl]-1H-indole-5-carboxamide involves several steps, including the reaction of 4-chlorobenzyl chloride with piperidine to form 1-(4-chlorobenzyl)-piperidine. This intermediate is then reacted with 5-amino-1H-indazole-3-carboxylic acid to form this compound. The synthesis of this compound requires expertise in organic chemistry and is typically performed in a laboratory setting.
Aplicaciones Científicas De Investigación
N-[1-(4-chlorobenzyl)-3-piperidinyl]-1H-indole-5-carboxamide has been the subject of several scientific studies, primarily focused on its effects on the cannabinoid receptors in the brain. In vitro studies have shown that this compound has a high affinity for the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabinoids. This compound has also been used in animal studies to investigate its effects on behavior and cognition.
Propiedades
IUPAC Name |
N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O/c22-18-6-3-15(4-7-18)13-25-11-1-2-19(14-25)24-21(26)17-5-8-20-16(12-17)9-10-23-20/h3-10,12,19,23H,1-2,11,13-14H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMQSKILAVUGJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)Cl)NC(=O)C3=CC4=C(C=C3)NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-[3-(dimethylamino)-1-pyrrolidinyl]-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B6011515.png)
![N-(2,4-difluorophenyl)-N'-[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]guanidine](/img/structure/B6011528.png)
![1,5-dimethyl-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-1H-pyrazole-3-carboxamide](/img/structure/B6011530.png)

![1-[2-methoxy-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6011541.png)
![1-benzyl-4-(3-{1-[(methylthio)acetyl]-3-piperidinyl}propanoyl)piperazine](/img/structure/B6011550.png)
![4-[4-({3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)phenyl]-3-butyn-1-ol](/img/structure/B6011564.png)

![N-({1-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-3-piperidinyl}methyl)-4-fluorobenzamide](/img/structure/B6011579.png)
![N-methyl-N-(1H-pyrazol-5-ylmethyl)-2-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6011581.png)
![2-[(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B6011595.png)
![2-[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]-1-(4-methoxy-3-methylphenyl)ethanone](/img/structure/B6011603.png)

![4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B6011616.png)
